Dual-Target Potency: 4-b vs. 4-c
In a direct head-to-head comparison from the same synthetic series, Mao A/hsp90-IN-1 (4-b) exhibits a distinct balance of dual-target inhibition. Its IC50 for MAO-A in GL26 GBM cells is 1.77 μM, while its IC50 for HSP90α is 0.019 μM. The closest analog, compound 4-c (MAO A/HSP90-IN-2), shows a markedly different profile with a higher MAO-A IC50 of 4.58 μM and a slightly more potent HSP90α IC50 of 0.016 μM [1]. This demonstrates that the methyl substitution in 4-b yields a >2.5-fold increase in MAO-A inhibitory potency compared to the ethyl-substituted 4-c, a crucial differentiator for studies where MAO-A engagement is a priority [2].
| Evidence Dimension | Dual-target inhibitory potency |
|---|---|
| Target Compound Data | MAO-A IC50: 1.77 μM; HSP90α IC50: 0.019 μM |
| Comparator Or Baseline | 4-c (MAO A/HSP90-IN-2): MAO-A IC50: 4.58 μM; HSP90α IC50: 0.016 μM |
| Quantified Difference | MAO-A potency is 2.59-fold higher for 4-b; HSP90α potency is 1.19-fold higher for 4-c |
| Conditions | GL26 glioblastoma cells (MAO-A) and HSP90α binding assay |
Why This Matters
This differential potency profile allows researchers to select the optimal compound based on whether stronger MAO-A inhibition (4-b) or slightly enhanced HSP90α binding (4-c) is required for their experimental model.
- [1] Tseng HJ, Banerjee S, Qian B, Lai MJ, Wu TY, Hsu TI, Lin TE, Hsu KC, Chuang KH, Liou JP, Shih JC. Design, synthesis, and biological activity of dual monoamine oxidase A and heat shock protein 90 inhibitors, N-Methylpropargylamine-conjugated 4-isopropylresorcinol for glioblastoma. Eur J Med Chem. 2023 Aug 5;256:115459. View Source
- [2] MedChemExpress. MAO A/HSP90-IN-2 (compound 4-C) Product Page. 2025. View Source
